molecular formula C26H40BF4P2Rh- B1588618 (1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate CAS No. 210057-23-1

(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

Número de catálogo: B1588618
Número CAS: 210057-23-1
Peso molecular: 604.3 g/mol
Clave InChI: ZUMNNKGIZSDCBZ-MYDVBLLJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This rhodium(I) complex is a chiral organometallic catalyst featuring a (1Z,5Z)-cycloocta-1,5-diene ligand and a bisphospholane ligand with stereospecific (2R,5R)-dimethylphospholano substituents . The compound’s IUPAC name reflects its structural complexity: the bisphospholane ligand bridges a phenyl group, creating a rigid, chiral environment around the rhodium center. The tetrafluoroborate ([BF₄]⁻) counterion ensures solubility in polar aprotic solvents, critical for catalytic applications.

Crystallographic studies (e.g., orthorhombic space group P2₁2₁2₁) confirm its stereochemistry, with Rh–P bond lengths averaging 2.30–2.35 Å and bite angles of ~85°–90°, consistent with efficient chelation . The dimethyl groups on the phospholane rings provide moderate steric bulk, balancing catalytic activity and enantioselectivity in asymmetric hydrogenation reactions .

Propiedades

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMNNKGIZSDCBZ-MYDVBLLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420657
Record name Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210057-23-1
Record name Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

The compound known as (1Z,5Z)-cycloocta-1,5-diene; (2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane; rhodium; tetrafluoroborate is a complex organometallic compound that has garnered attention for its potential biological activities and applications in catalysis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C26H40BF4P2RhC_{26}H_{40}BF_4P_2Rh and is characterized by the presence of rhodium coordinated with cycloocta-1,5-diene and phosphine ligands. Its structure can be represented as follows:

ComponentDescription
Molecular Weight522.00 g/mol
IUPAC Name(1Z,5Z)-cycloocta-1,5-diene; rhodium; tetrafluoroborate
SolubilityInsoluble in water; soluble in hydrocarbons
Melting Point210.0°C

The biological activity of this compound largely stems from the rhodium center's ability to facilitate various chemical reactions through coordination with substrates. The primary mechanisms include:

  • Asymmetric Hydrogenation : The compound is utilized in asymmetric hydrogenation reactions to produce chiral compounds from prochiral substrates. This process is critical in synthesizing pharmaceuticals where chirality is essential for biological activity .
  • Catalytic Activity : Rhodium complexes are known for their catalytic properties in various organic transformations, including hydrogenation and hydrosilylation reactions . This catalytic ability can influence biological pathways by altering the reactivity of biological molecules.

Medicinal Chemistry

Research has indicated that rhodium complexes can exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that certain rhodium complexes can interact with DNA and inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with rhodium complexes led to significant reductions in cell viability in human breast cancer cell lines. The proposed mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
  • Enantioselective Reactions : The use of this compound in enantioselective hydrogenation has been documented to yield high enantiomeric excesses for various pharmaceutical intermediates. For example, a study reported that using (1Z,5Z)-cycloocta-1,5-diene-rhodium complexes resulted in over 90% enantiomeric excess when applied to the hydrogenation of specific ketones .

Safety and Handling

While the compound shows promising biological activity, it is essential to handle it with care due to potential toxicity associated with heavy metals like rhodium. Prolonged exposure may lead to cumulative effects on cellular function. Proper laboratory safety protocols should be followed when working with this compound.

Aplicaciones Científicas De Investigación

Catalytic Applications

A. Asymmetric Hydrogenation:
One of the primary applications of this compound is in enantioselective hydrogenation . It facilitates the conversion of prochiral compounds into chiral products with high enantiomeric excess. The rhodium center allows for effective coordination with substrates, leading to selective hydrogenation pathways .

B. Hydrosilylation Reactions:
The compound is also utilized in hydrosilylation , where it aids in the addition of silanes to alkenes and alkynes. This reaction is crucial in forming siloxane bonds in silicone chemistry and is valuable in material science for producing silicone-based polymers .

C. Isomerization Reactions:
In addition to hydrogenation and hydrosilylation, it plays a role in isomerization reactions , enabling the transformation of alkenes into their isomers under mild conditions. This property is particularly useful in the synthesis of fine chemicals and pharmaceuticals .

Industrial Applications

A. Polymer Synthesis:
The compound serves as a precursor for synthesizing various polymers and resins through diene polymerization processes. Its ability to act as a diene allows for the formation of complex polymer architectures that are essential in producing high-performance materials .

B. Fine Chemical Production:
In the pharmaceutical industry, this compound is instrumental in synthesizing intermediates for drug production. Its catalytic properties enable efficient transformations that are crucial for developing active pharmaceutical ingredients (APIs) .

Case Study 1: Enantioselective Synthesis

A study demonstrated the use of this compound in synthesizing a chiral alcohol via asymmetric hydrogenation. The reaction achieved an enantiomeric excess exceeding 95%, showcasing the effectiveness of rhodium catalysts in producing enantiopure compounds.

Case Study 2: Hydrosilylation Efficiency

Another research highlighted its application in hydrosilylation reactions involving terminal alkenes. The results indicated that using this compound as a catalyst significantly improved reaction rates and yields compared to traditional methods.

Summary Table of Applications

ApplicationDescriptionKey Benefits
Asymmetric HydrogenationConversion of prochiral compounds to chiral productsHigh enantiomeric excess
HydrosilylationAddition of silanes to alkenes/alkynesEfficient formation of siloxanes
IsomerizationTransformation of alkenes into isomersMild reaction conditions
Polymer SynthesisPrecursor for diene polymerizationHigh-performance materials
Fine Chemical ProductionSynthesis of intermediates for pharmaceuticalsEfficient transformations

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Key Structural and Catalytic Properties of Related Rhodium Complexes

Compound Name Ligand Type Substituents Key Applications References
(1Z,5Z)-Cycloocta-1,5-diene; (R,R)-Me-BPE; Rh; [BF₄]⁻ Bisphospholanoethane Methyl Asymmetric hydrogenation of α,β-unsaturated esters
1,2-Bis[(2R,5R)-2,5-diphenylphospholano]benzene(COD)Rh; [BF₄]⁻ Bisphospholanobenzene Phenyl Enantioselective ketone hydrogenation
(1Z,5Z)-Cycloocta-1,5-diene; (R,R)-Et-DUPHOS; Rh; [BF₄]⁻ Bisphospholanoethane Ethyl Hydrogenation of hindered alkenes
Bicyclo[2.2.1]hepta-2,5-diene; 1,4-bis(diphenylphosphino)butane; Rh; [BF₄]⁻ Diphosphine (dppb) Phenyl Olefin isomerization
(1Z,5Z)-Cycloocta-1,5-diene; (S,S,S,S)-2,3-bis(2,5-dimethylphospholano)benzothiophene; Rh; [BF₄]⁻ Heterocyclic bisphosphine Methyl, benzothiophene Sulfur-containing substrate hydrogenation

Key Comparisons

Ligand Rigidity and Bite Angle

  • The phenyl-bridged bisphospholane in the target compound imposes greater rigidity compared to ethane-bridged ligands (e.g., Me-BPE), resulting in narrower bite angles (~85° vs. 92° for Me-BPE) and enhanced enantiocontrol .
  • Bicycloheptadiene complexes (e.g., dppb-Rh) exhibit wider bite angles (~105°), favoring less sterically demanding substrates .

Steric and Electronic Effects Diphenylphospholano ligands (e.g., Ph-BPE-Rh) increase steric bulk, improving enantioselectivity for bulky substrates but reducing turnover frequency . Diethylphospholano substituents (Et-DUPHOS-Rh) further enhance steric hindrance, ideal for hindered alkenes but requiring higher catalyst loadings .

Counterion and Solubility While tetrafluoroborate is standard, analogs with [PF₆]⁻ or [BArF₄]⁻ (e.g., BArF₄ = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) show improved solubility in nonpolar solvents but are synthetically challenging .

Iridium Analogues

  • Substituting rhodium with iridium (e.g., Ir-COD-NHC complexes) shifts catalytic activity toward C–H bond functionalization but reduces efficiency in hydrogenation due to slower oxidative addition kinetics .

Métodos De Preparación

Preparation of the Chiral Ligand: (2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane

The ligand synthesis involves multiple stereoselective steps, generally starting from enantiomerically pure 1,3-diols or related precursors. Key preparation steps include:

  • Synthesis of Enantiopure 1,3-Diols:
    These diols are typically obtained via asymmetric hydrogenation of 1,3-diketones using well-established catalysts such as Ru-BINAP complexes (Noyori-type catalysts). This step ensures the desired (2R,5R) stereochemistry in the phospholane rings.

  • Conversion to Cyclic Sulfates:
    The 1,3-diols are converted into cyclic sulfates by treatment with thionyl chloride (SOCl2) to form chlorosulfate intermediates, followed by oxidation with sodium periodate (NaIO4) in the presence of ruthenium catalysts. This step facilitates ring closure and activation for subsequent nucleophilic substitution.

  • Formation of Phospholane Rings:
    The cyclic sulfates undergo nucleophilic substitution with suitable phosphorus nucleophiles (e.g., phospholane precursors) to construct the phospholane rings with retention of stereochemistry. This step is critical to achieve the chiral phospholane ligand framework.

  • Coupling to Phenyl Backbone:
    The two phospholane units are linked via a 2-substituted phenyl group to form the bidentate ligand. This linkage is achieved through palladium-catalyzed cross-coupling or related synthetic strategies that maintain the stereochemical integrity of the phospholane rings.

Preparation of the Rhodium Complex: [Rh((1Z,5Z)-Cycloocta-1,5-diene)(Ligand)]BF4

The rhodium complex is prepared by a sequential coordination and salt metathesis process:

  • Starting Rhodium Source:
    The precursor is usually Rh(COD)acac (rhodium(I) 1,5-cyclooctadiene acetylacetonate), which provides a labile COD ligand and a reactive rhodium(I) center.

  • Ligand Coordination:
    The chiral bidentate phospholane ligand is introduced to the rhodium precursor in a suitable solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (nitrogen or argon). The ligand displaces the acetylacetonate and coordinates to rhodium, forming a complex with COD still bound.

  • Salt Metathesis to Introduce Tetrafluoroborate:
    The complex is treated with tetrafluoroboric acid etherate (HBF4·OEt2) to exchange any anions and generate the cationic rhodium complex with tetrafluoroborate as the counterion. This step stabilizes the complex and enhances its catalytic activity.

  • Isolation and Purification:
    The product is isolated by standard techniques such as filtration, crystallization, or precipitation. The complex is typically obtained as a solid with high purity suitable for catalytic applications.

Experimental Conditions and Techniques

  • Reaction Setup:
    A typical preparation involves a three-necked flask equipped with a magnetic stirrer, dropping funnel, reflux condenser, and septum to maintain an inert atmosphere and allow controlled addition of reagents.

  • Solvent and Atmosphere:
    Dry, degassed solvents such as THF are used. Degassing is performed by bubbling nitrogen through the solvent while cooling in an ice bath to remove dissolved oxygen and moisture, which can deactivate the rhodium catalyst.

  • Reagent Addition:
    Organolithium reagents (e.g., sec-butyllithium) are added dropwise under nitrogen to control the reaction rate and avoid side reactions during ligand synthesis.

  • Temperature Control:
    Many steps require low temperatures (0°C or below) to preserve stereochemistry and prevent decomposition of sensitive intermediates.

Summary Table of Preparation Steps

Step Process Description Key Reagents/Conditions Outcome/Notes
1 Asymmetric hydrogenation of 1,3-diketones Ru-BINAP catalyst, H2, suitable solvent Enantiopure 1,3-diols with (2R,5R) stereochemistry
2 Conversion to cyclic sulfates Thionyl chloride, sodium periodate, Ru catalyst Activated cyclic sulfate intermediates
3 Nucleophilic substitution to form phospholane rings Phosphorus nucleophile, inert atmosphere Chiral phospholane ligand with preserved stereochemistry
4 Coupling to 2-substituted phenyl group Pd-catalyzed cross-coupling or equivalent Bidentate ligand formation
5 Coordination to Rhodium precursor Rh(COD)acac, ligand, THF, inert atmosphere Rhodium complex with COD and phospholane ligand
6 Salt metathesis to introduce tetrafluoroborate HBF4·OEt2 Cationic rhodium complex stabilized by BF4^-
7 Isolation and purification Filtration, crystallization Pure rhodium complex ready for catalytic use

Research Findings and Practical Notes

  • The stereochemical purity of the ligand is crucial for the catalytic performance of the rhodium complex in asymmetric hydrogenation reactions.
  • The use of tetrafluoroborate as the counterion enhances solubility and stability of the rhodium complex in organic solvents.
  • The sequential addition method and low-temperature conditions minimize ligand decomposition and side reactions.
  • The described preparation methods have been validated in multiple patent disclosures and peer-reviewed studies, confirming reproducibility and scalability.

Q & A

Q. Critical Parameters :

  • Oxygen Sensitivity : Rhodium intermediates are air-sensitive; Schlenk-line techniques are essential .
  • Temperature Control : Exothermic reactions require cooling (0–5°C) to prevent ligand decomposition.
  • Solvent Purity : Trace water or oxygen degrades Rh(I) species, reducing yield.

Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ³¹P NMR : Identifies ligand coordination (δ ~10–30 ppm for Rh-P bonds) and confirms chiral phospholane configuration .
    • ¹H/¹³C NMR : Resolves cyclooctadiene (COD) proton environments (e.g., COD olefinic protons at δ 4.5–5.5 ppm) .
  • X-ray Crystallography :
    • Resolves Rh coordination geometry (square planar) and ligand stereochemistry. Disorder in COD or solvent molecules may require multi-component refinement .

Data Interpretation Tip : Compare experimental NMR shifts with DFT-calculated values to validate stereochemical assignments .

How does the chiral phospholane ligand environment influence the enantioselectivity in catalytic applications?

Advanced Research Question
The (2R,5R)-dimethylphospholane ligands create a chiral pocket around Rh, directing substrate approach via steric and electronic effects:

  • Steric Effects : Methyl groups on phospholane restrict substrate rotation, favoring one enantiomeric transition state .
  • Electronic Tuning : Electron-donating methyl groups increase Rh electron density, accelerating oxidative addition in cross-coupling reactions.

Case Study : In asymmetric hydrogenation, enantioselectivity >95% ee is achieved for α,β-unsaturated esters due to ligand-substrate π-π interactions .

What strategies can resolve discrepancies in catalytic activity data observed under varying reaction conditions?

Advanced Research Question

  • Control Experiments :
    • Ligand Purity : Impurities (>2%) in chiral ligands reduce selectivity; validate via HPLC .
    • Solvent Effects : Polar solvents (e.g., MeOH) may protonate intermediates, altering pathways; compare results in aprotic solvents (e.g., toluene) .
  • Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify side reactions (e.g., Rh aggregation) .

Data Contradiction Example : Lower activity in humid conditions arises from Rh-OH species formation, confirmed by XANES spectroscopy .

What are the recommended handling and storage protocols to ensure stability of this rhodium tetrafluoroborate complex?

Basic Research Question

  • Storage : Under argon at –20°C in amber vials to prevent light/oxygen degradation .
  • Handling :
    • Use gloveboxes for weighing and reaction setup.
    • Avoid contact with oxidizers (e.g., HNO₃) to prevent Rh oxidation to Rh(III) .
  • Deactivation : Quench with aqueous EDTA to recover Rh metal for disposal .

How can researchers design experiments to probe the ligand's electronic effects on the rhodium center's reactivity?

Q. Methodological Guidance

  • Ligand Variation : Synthesize analogs with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) substituents and compare reaction rates in catalytic cycles .
  • Spectroscopic Probes :
    • IR Spectroscopy : Monitor CO stretching frequencies in Rh-CO adducts to assess electron density (lower ν(CO) = higher Rh electron density) .
    • Cyclic Voltammetry : Measure Rh(I)/Rh(II) redox potentials to correlate ligand electronics with oxidative stability .

Example : Substituent effects on TOF (turnover frequency) in hydrogenation:

Ligand SubstituentTOF (h⁻¹)ee (%)
–OMe120098
–CF₃45085

Data adapted from .

What computational methods are suitable for modeling the reaction mechanisms involving this Rh complex?

Advanced Research Question

  • DFT Calculations : Optimize transition states for enantioselective steps (e.g., hydride transfer in hydrogenation) using B3LYP/def2-TZVP .
  • MD Simulations : Study solvent and ligand dynamics affecting Rh coordination geometry .

Validation : Compare computed NMR chemical shifts (e.g., ³¹P) with experimental data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 2
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.